Cyclobutyl 3-oxobutanoate
Description
Cyclobutyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid (β-ketobutyric acid), where the cyclobutyl group replaces the hydroxyl hydrogen of the carboxylic acid moiety. Its structure comprises a cyclobutyl ester linked to the 3-oxobutanoate backbone (CH₂-CO-CH₂-COO-cyclobutyl). This compound is synthesized via esterification reactions involving 3-oxobutanoic acid derivatives and cyclobutanol, often employing methods similar to those used for ethyl or methyl analogs .
3-Oxobutanoic acid itself is unstable, but its esters, such as ethyl 3-oxobutanoate, are synthetically valuable due to their keto-enol tautomerism and reactivity in condensation reactions (e.g., Knoevenagel or Claisen reactions) . This compound is of particular interest in medicinal chemistry, as cyclobutyl groups can enhance lipophilicity and influence bioavailability. Recent studies highlight its incorporation into mitochondria-targeted prodrugs (e.g., Mito-DHP derivatives) designed for radioprotective applications .
Properties
CAS No. |
95399-99-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
cyclobutyl 3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-6(9)5-8(10)11-7-3-2-4-7/h7H,2-5H2,1H3 |
InChI Key |
GCPXGAQMXOZLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cyclobutyl 3-oxobutanoate belongs to a family of 3-oxobutanoate esters. Key analogs include ethyl 3-oxobutanoate, methyl 3-oxobutanoate, and diethyl propanedioate. A comparative analysis is provided below:
Table 1: Comparative Properties of 3-Oxobutanoate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₈H₁₂O₃ | 156.0 | Moderate | Cyclobutyl ester group |
| Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | High | Ethyl ester group |
| Methyl 3-oxobutanoate | C₅H₈O₃ | 116.11 | High | Methyl ester group |
| Diethyl propanedioate | C₇H₁₂O₄ | 160.16 | High | Two ethyl ester groups |
- Molecular Weight and Solubility: The cyclobutyl derivative has a higher molecular weight and likely lower water solubility compared to ethyl or methyl esters due to its bulky, nonpolar cyclobutyl group.
- Stability: this compound may exhibit reduced thermal stability compared to linear esters, as cyclobutane’s ring strain (≈110° bond angles) introduces reactivity .
Spectroscopic Characteristics
Cyclobutyl protons in NMR exhibit distinct coupling constants:
- Cis-diagonal couplings (⁴J) are positive, while trans-diagonal couplings are negative in cyclobutyl systems. This contrasts with ethyl or methyl esters, where such complex splitting patterns are absent .
Q & A
Q. Experimental Validation :
- Compare hydrolysis rates with less-strained analogs (e.g., cyclohexyl 3-oxobutanoate) under identical conditions (pH, temperature).
- Use kinetic isotope effects (KIEs) or Hammett plots to quantify electronic vs. steric contributions .
What strategies can resolve contradictions in reported NMR data for cyclobutyl-containing compounds, and how can these be applied to this compound?
Classification: Advanced
Methodological Answer:
Contradictions arise from overlapping coupling constants (³J) and variable substituent effects in cyclobutanes. Resolution strategies include:
2D NMR (COSY, NOESY) : Map proton-proton correlations to assign stereochemistry.
Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) that obscure signals at standard temperatures.
For this compound, combine ¹H-¹³C HSQC to assign quaternary carbons and compare with literature data for analogous systems (e.g., cyclobutyl acetates) .
What are the potential applications of this compound as a building block in the synthesis of pharmacologically active molecules?
Classification: Advanced
Methodological Answer:
The compound’s keto-ester functionality enables:
Knoevenagel condensations : To form α,β-unsaturated ketones for Michael additions (e.g., in synthesizing anti-inflammatory agents).
Heterocycle synthesis : React with hydrazines to form pyrazoles, which are common in kinase inhibitors.
Case Study :
In , a related 3-oxobutanoate derivative is used to synthesize non-steroidal mineralocorticoid receptor antagonists. Similar strategies could apply this compound to access conformationally restricted analogs with improved metabolic stability .
How can thermal stability and decomposition pathways of this compound be investigated experimentally?
Classification: Advanced
Methodological Answer:
Thermogravimetric Analysis (TGA) : Measure weight loss vs. temperature to identify decomposition onset (~150–200°C for similar esters).
Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., cycloreversion or retro-Diels-Alder reactions).
GC-MS post-decomposition : Identify volatile byproducts (e.g., cyclobutane, CO₂) to infer cleavage mechanisms.
Reference thermochemical data for ethyl 3-oxobutanoate (ΔH°f = −534 kJ/mol) to model stability trends .
What role does solvent choice play in optimizing the enantioselective synthesis of this compound derivatives?
Classification: Advanced
Methodological Answer:
Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in asymmetric catalysis. For enantioselective esterification:
Chiral catalysts : Use lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether to achieve >90% ee.
Solvent polarity : Higher polarity increases reaction rates but may reduce enzyme activity. Balance via solvent mixtures (e.g., hexane:isopropanol 3:1).
Validate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
